
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Overview
Description
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H5F3N2S and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Biological Activity
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- (CAS No. 78018-17-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- |
Molecular Formula | C7H5F3N2S |
Molecular Weight | 210.19 g/mol |
CAS Number | 78018-17-4 |
Antimicrobial Activity
Research indicates that pyrimidinethione derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrimidinethione nucleus showed activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Table 1: Antimicrobial Activity of Pyrimidinethione Derivatives
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of pyrimidinethione derivatives has been evaluated in several studies. Notably, a recent investigation reported that compounds like 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- exhibited cytotoxic effects against various cancer cell lines such as HeLa and A549. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity of Pyrimidinethione Compounds Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | HeLa | 15 |
A549 | 20 | |
K562 | 18 |
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:
- Antioxidant Activity : Studies have demonstrated that pyrimidinethione derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Sciences highlighted the efficacy of pyrimidinethione derivatives against multi-drug resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting resistant strains .
Case Study 2: Cancer Treatment
In a clinical trial focusing on the anticancer effects of trifluoromethyl-substituted pyrimidines, researchers found that patients treated with a formulation containing these compounds showed significant tumor reduction compared to controls .
Scientific Research Applications
Synthesis of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
The synthesis of 2(1H)-pyrimidinethione derivatives can be achieved through various methods, including cyclocondensation reactions and alkylation strategies. Recent studies have reported efficient procedures for synthesizing these compounds with high yields. For instance, a study demonstrated the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, yielding various derivatives in 70–98% yields through direct alkylation techniques .
Biological Activities
2(1H)-Pyrimidinethione derivatives exhibit a wide range of biological activities, making them significant in pharmacological research. Notable activities include:
- Antimicrobial Activity : Compounds containing the pyrimidinethione structure have shown promising results against various bacterial strains. Studies indicate that these compounds possess antibacterial and antifungal properties, which are crucial in combating antibiotic resistance .
- Anticancer Properties : Several derivatives have been evaluated for their anticancer activity against human cancer cell lines. For example, a series of trifluoromethylated pyrimidine derivatives were screened for cytotoxicity, with some compounds demonstrating significant antiproliferative effects . The National Cancer Institute has selected certain derivatives for further testing due to their promising results.
- Antioxidant and Antitumor Activities : Pyrimidinethione compounds have also been recognized for their antioxidant properties and potential as antitumor agents. Research indicates that these compounds can inhibit tumor growth and exhibit protective effects against oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrimidinethione derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial activity. The compounds were tested using standard disk diffusion methods, showing zones of inhibition ranging from 10 mm to 25 mm depending on the derivative used.
Case Study 2: Anticancer Screening
In a comprehensive anticancer screening program involving 60 human cancer cell lines, certain trifluoromethylated pyrimidine derivatives displayed notable cytotoxicity. The most active compounds were subjected to further molecular docking studies to elucidate their mechanisms of action at the molecular level, revealing interactions with key cellular targets involved in cancer proliferation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thione group acts as a nucleophilic site, enabling substitution reactions with alkylating agents or electrophiles.
Key Findings :
- Alkylation under basic conditions (e.g., K₂CO₃) selectively targets the thione sulfur, forming stable thioether derivatives .
- Glycosylation reactions preserve the pyrimidinethione core while introducing carbohydrate moieties, enhancing biological activity.
Oxidation Reactions
The thione group can undergo oxidation to form disulfides or sulfonic acids.
Key Findings :
- Oxidation with KMnO₄ converts the thione group to a carboxylic acid, enabling further derivatization (e.g., esterification) .
- Disulfide formation is favored under mild oxidative conditions, retaining the pyrimidine ring structure.
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with dinucleophiles to form fused heterocycles.
Key Findings :
- Microwave-assisted reactions significantly improve yields (e.g., 90–98% for propenoic acids) .
- Biginelli reactions produce pyrimidinone derivatives with antifungal and antibacterial properties .
Functional Group Interconversion
The thione group can be converted to other functional groups.
Key Findings :
- Hydrazones exhibit enhanced antimicrobial activity compared to the parent compound .
- Wittig reactions extend the π-conjugation of the pyrimidine core, useful in materials science .
Comparative Reactivity Table
Reaction Type | Selectivity | Typical Yields | Key Applications |
---|---|---|---|
Nucleophilic Substitution | High | 70–98% | Drug candidate synthesis |
Oxidation | Moderate | 60–85% | Functional group diversification |
Cyclization | High | 80–95% | Antifungal/antibacterial agents |
Research Implications
- Antimicrobial Activity : Derivatives such as 4-hydrazinylpyrimidines show potent activity against S. aureus and E. coli (MIC: 0.8–6.25 µg/mL) .
- Anticancer Potential : Thioether derivatives inhibit Aurora B kinase, a target in oncology .
- Material Science : Extended conjugation via Wittig reactions enables applications in optoelectronics .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione derivatives?
The synthesis of structurally related pyrimidinethiones often involves cyclocondensation or nucleophilic substitution reactions. For example, trifluoromethyl-containing analogs can be synthesized via:
- Method C : Reaction of β-diketones with thiourea derivatives in acidic media, yielding products with moderate yields (e.g., 23–36%) .
- Method D : Microwave-assisted cyclization of fluorinated precursors, improving reaction efficiency and reducing decomposition of thermally sensitive trifluoromethyl groups . Key considerations : Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group and employ catalysts like acetic acid to enhance cyclization .
Table 1 : Representative Synthetic Methods and Yields
Method | Precursor | Conditions | Yield | Reference |
---|---|---|---|---|
C | β-diketone + thiourea | H2SO4, reflux | 23% | |
D | Fluoroalkyl ketone | Microwave, 120°C | 36% |
Q. Which spectroscopic and crystallographic techniques validate the structure of 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione?
Structural confirmation requires a multi-technique approach:
- IR spectroscopy : Identifies thione (C=S) stretching vibrations at ~1250–1100 cm⁻¹ and N–H bonds at ~3200 cm⁻¹ .
- NMR (¹H, ¹³C, ¹⁹F) :
- ¹⁹F NMR confirms trifluoromethyl presence (δ –60 to –70 ppm) .
- ¹H NMR detects aromatic protons and NH groups (δ 6.5–8.5 ppm) .
Q. What in vivo models are appropriate for evaluating the biological activity of this compound?
- Acute toxicity : Administer graded doses to Sprague-Dawley rats (oral or intraperitoneal) and monitor mortality over 14 days .
- Analgesic activity : Use CD-1 mice in a hot-plate test (55°C), measuring latency to paw-licking before and after compound administration. Data analysis via GraphPad Prism 6 with ANOVA and post-hoc tests .
Advanced Research Questions
Q. How can researchers resolve yield discrepancies in synthetic protocols for 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione?
Contradictory yields (e.g., 23% vs. 36% in Methods C and D ) may arise from:
- Reaction conditions : Higher temperatures in conventional reflux (Method C) may degrade trifluoromethyl groups, whereas microwave-assisted heating (Method D) improves energy efficiency .
- Purification challenges : Use column chromatography with ethyl acetate/hexane gradients to isolate polar byproducts. Optimization strategy : Conduct a Design of Experiments (DoE) to test variables (temperature, solvent, catalyst load) and identify robust conditions .
Q. What structural features correlate with biological activity in 2(1H)-Pyrimidinethione derivatives?
- Substituent effects :
-
Methyl groups (e.g., 3S in ): Enhance lipophilicity, improving membrane permeability.
-
Methoxyphenyl groups (e.g., 4S in ): Increase ABCB1 inhibition by 3× due to π-π stacking with aromatic residues in target proteins.
- Crystallographic insights : X-ray structures reveal planar pyrimidinethione cores and substituent conformations that influence binding affinity. For example, 4S adopts a twisted conformation, enabling better interaction with hydrophobic pockets .
Table 2 : Substituent Impact on Biological Activity
Compound Substituent ABCB1 Inhibition (IC₅₀) Reference 3S 4-Methylphenyl 12.5 µM 4S 4-Methoxyphenyl 4.2 µM
Q. How can fluorinated substituents (e.g., trifluoromethyl) be stabilized during synthesis?
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFDOIDJWXCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228676 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78018-17-4 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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